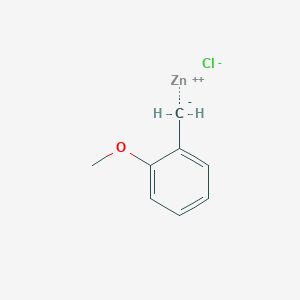

(2-methoxybenzyl)zinc(II) chloride

Description

Significance of Organozinc Reagents in Modern Organic Synthesis

Organozinc reagents have a storied history in organic synthesis, dating back to their initial preparation by Edward Frankland in 1848. nih.govuni-muenchen.de They are prized for their ability to form carbon-carbon bonds through various reactions, including copper(I)-promoted reactions and palladium-catalyzed cross-coupling reactions like the Negishi coupling. uni-muenchen.de A key advantage of organozinc reagents is their moderate reactivity compared to more aggressive organometallic counterparts like Grignard or organolithium reagents. nih.govincidecoder.com This characteristic allows for a high degree of functional group tolerance, enabling their use in complex molecules without the need for extensive protecting group strategies. uni-muenchen.de Modern synthetic methods, such as the use of highly reactive "Rieke zinc," have further expanded the scope and utility of these reagents. wikipedia.org

The versatility of organozinc compounds is evident in their wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to fragrances. riekemetals.comnih.gov Their ability to participate in reactions that form C(sp³)-C(sp²) bonds makes them particularly valuable for creating complex molecular skeletons. riekemetals.com

Specific Context of Benzylic Organozinc Reagents

Benzylic organozinc reagents, a subclass of organozinc compounds, are particularly important for the synthesis of diarylmethanes and other structures containing a benzylic moiety. thieme-connect.com These reagents can be prepared through the direct insertion of zinc into benzylic halides. rsc.org The development of efficient methods for their preparation has been a focus of research, as traditional methods often suffered from side reactions like homo-coupling.

The reactivity of benzylic zinc reagents can be tuned by the substituents on the aromatic ring. For instance, both electron-rich and electron-poor benzyl (B1604629) bromides can react with zinc metal. thieme-connect.com These reagents are instrumental in cross-coupling reactions, serving as nucleophilic partners to a variety of electrophiles. rsc.org

Historical Development and Contemporary Relevance of (2-Methoxybenzyl)zinc(II) Chloride

The journey of organozinc compounds began in the mid-19th century with Frankland's synthesis of diethylzinc. nih.govwikipedia.orgnih.gov However, the full potential of these reagents, especially functionalized ones like this compound, was realized much later. A significant breakthrough in the preparation of functionalized benzylic zinc reagents came from the work of Paul Knochel and his research group. In 2008, they reported a highly efficient method for the synthesis of various benzylic zinc chlorides, including the 2-methoxy derivative, by the direct insertion of zinc dust into the corresponding benzylic chlorides in the presence of lithium chloride (LiCl). uni-muenchen.denih.govthieme-connect.comcapes.gov.br This LiCl-mediated protocol proved to be a game-changer, as it allowed for the smooth conversion at room temperature with minimal homo-coupling byproducts. uni-muenchen.decapes.gov.br

The contemporary relevance of this compound lies in its application as a versatile intermediate in the synthesis of complex organic molecules. It has been successfully employed in:

Negishi Cross-Coupling Reactions: It serves as a nucleophile in palladium-catalyzed Negishi couplings to form C(sp³)-C(sp²) bonds. riekemetals.comriekemetals.comnih.gov This is particularly useful for the synthesis of α-aryl tertiary amides. sigmaaldrich.com

Synthesis of Heterocycles: this compound is a key reagent in the synthesis of various heterocyclic compounds, including quinazolines, pyridines, and pyrimidines, which are often scaffolds for biologically active molecules. sigmaaldrich.com For example, it has been used in the preparation of 2,4-diamino-6-arylmethylquinazolines, which have been investigated as potential dihydrofolate reductase (DHFR) inhibitors. sigmaaldrich.com

The table below summarizes some of the key reaction types where this compound and related benzylic zinc reagents have been utilized.

| Reaction Type | Catalyst/Promoter | Product Type |

| Negishi Cross-Coupling | Palladium or Nickel | Diaryl- and heterodiarylmethanes |

| Acylation | Copper(I) | Ketones |

| Addition to Aldehydes | - | Secondary Alcohols |

The continued development of synthetic methodologies utilizing this compound underscores its importance in modern organic chemistry for the efficient construction of intricate molecular frameworks.

Properties

Molecular Formula |

C8H9ClOZn |

|---|---|

Molecular Weight |

222.0 g/mol |

IUPAC Name |

zinc;1-methanidyl-2-methoxybenzene;chloride |

InChI |

InChI=1S/C8H9O.ClH.Zn/c1-7-5-3-4-6-8(7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

UUZYGGPKLYQGLZ-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC=C1[CH2-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxybenzyl Zinc Ii Chloride

Direct Metal Insertion Reactions

The direct insertion of zinc into 2-methoxybenzyl chloride is a well-established method for the formation of (2-methoxybenzyl)zinc(II) chloride. This process is significantly enhanced by the presence of certain activating agents, which play a critical role in the reaction's success.

The use of commercially available zinc dust in conjunction with lithium chloride (LiCl) is paramount for the efficient synthesis of this compound. Lithium chloride is not merely an additive but a crucial activator. Its primary role is to solubilize the organozinc species as it forms on the surface of the zinc metal. This solubilization prevents the passivation of the zinc surface, thereby allowing for a continuous reaction until the starting material is consumed. Without LiCl, the reaction is often sluggish and incomplete.

The successful synthesis of this compound via direct zinc insertion hinges on the careful control of reaction conditions. Optimization of parameters such as temperature, reaction time, and stoichiometry is essential to maximize yield and minimize side reactions.

The direct insertion of zinc into 2-methoxybenzyl chloride, mediated by LiCl, can be effectively carried out at room temperature (approximately 25 °C) uni-muenchen.denih.govcapes.gov.br. This mild reaction temperature is a significant advantage, as it reduces the likelihood of decomposition of the thermally sensitive organozinc product. The reaction time for the synthesis of this compound under these conditions has been reported to be as short as 45 minutes to achieve a high yield core.ac.uk.

For the preparation of this compound, a stoichiometric excess of both zinc dust and lithium chloride is typically employed. The general recommendation is to use between 1.5 to 2.0 equivalents of both zinc dust and lithium chloride relative to the 2-methoxybenzyl chloride uni-muenchen.denih.govcapes.gov.br. This ensures that the zinc surface remains active throughout the reaction and that there is sufficient LiCl to effectively solubilize the newly formed organozinc reagent.

The electronic nature of the substituent on the benzyl (B1604629) chloride can influence the yield of the corresponding organozinc reagent. In the case of this compound, the electron-donating methoxy (B1213986) group at the ortho position facilitates the reaction, leading to a high yield of 92% core.ac.uk. This is comparable to or even better than the yields obtained for other substituted benzyl chlorides under similar conditions, highlighting the favorable nature of the 2-methoxy substituent for this transformation. The presence of the methoxy group does not appear to impede the reaction, and high selectivity for the desired organozinc product is observed with minimal formation of homo-coupling byproducts (typically less than 5%) uni-muenchen.de.

| Substrate | Product | Yield (%) | Reference |

| 2-Methoxybenzyl chloride | This compound | 92 | core.ac.uk |

| 4-Methoxybenzyl chloride | (4-Methoxybenzyl)zinc(II) chloride | 73 | core.ac.uk |

| 3,4,5-Trimethoxybenzyl chloride | (3,4,5-Trimethoxybenzyl)zinc(II) chloride | 93 | core.ac.uk |

Reaction Conditions and Optimization Strategies

Alternative Preparation Routes

While direct zinc insertion is a highly effective method, an alternative route for the preparation of this compound involves a transmetalation approach. This method utilizes magnesium for the initial insertion, followed by the addition of a zinc salt.

This alternative procedure involves the direct insertion of magnesium turnings into 2-methoxybenzyl chloride in the presence of both lithium chloride and zinc chloride (ZnCl₂) uni-muenchen.de. This approach is reported to be significantly faster than the direct zinc insertion, with the formation of the benzylic zinc reagent occurring within approximately 45 minutes at 25 °C core.ac.uk. The intermediate Grignard reagent, (2-methoxybenzyl)magnesium chloride, is formed in situ and immediately transmetalates with the present ZnCl₂ to afford the desired this compound . This method also demonstrates high efficiency, with subsequent reactions of the in situ generated this compound proceeding in high yields core.ac.uk.

| Reactants | Reagents | Product | Reaction Time | Reference |

| 2-Methoxybenzyl chloride | Mg, LiCl, ZnCl₂ | This compound | 45 min | core.ac.uk |

Transmetalation Approaches

Transmetalation is a common and effective method for the preparation of organozinc halides. This approach involves the reaction of a more electropositive organometallic species with a zinc salt, or the direct insertion of zinc metal into an organic halide.

A specific and effective method for the synthesis of this compound involves the direct insertion of activated zinc dust into 2-methoxybenzyl chloride. Research has demonstrated that the presence of lithium chloride (LiCl) is crucial for the success of this reaction, as it helps to activate the zinc and solubilize the resulting organozinc species. In a typical procedure, 2-methoxybenzyl chloride is reacted with zinc dust in the presence of LiCl at room temperature (25 °C). This method has been shown to produce this compound in a high yield of 92% after a reaction time of 4.5 hours. core.ac.uk The use of LiCl is a widely adopted strategy in the preparation of functionalized organozinc reagents as it facilitates the oxidative insertion of zinc into organic halides. acs.org

This LiCl-mediated approach is particularly valuable as it is compatible with a variety of functional groups, which might not be tolerated by more reactive organometallic reagents like Grignard or organolithium compounds. acs.orgacs.org The resulting this compound is a versatile reagent for subsequent carbon-carbon bond-forming reactions, such as Negishi cross-coupling. researchgate.netdp.tech

Table 1: Synthesis of this compound via Transmetalation

| Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2-Methoxybenzyl chloride | Zinc dust, LiCl | 4.5 | 25 | 92 | core.ac.uk |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organometallic reagents, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.netdp.technih.gov While a specific continuous flow synthesis for this compound is not explicitly detailed in the reviewed literature, the established methodologies for other organozinc halides are directly applicable.

A key advantage of continuous flow synthesis is the ability to generate and immediately use sensitive reagents like organozincs in-situ. researchgate.netnih.gov This is typically achieved by passing a solution of the corresponding organic halide through a packed-bed reactor containing zinc metal. researchgate.net

In this setup, a solution of the organic halide, such as 2-methoxybenzyl chloride, in a suitable solvent like tetrahydrofuran (B95107) (THF), would be continuously pumped through a column packed with zinc turnings or granules. researchgate.net The direct contact of the halide with the large surface area of the activated zinc in the column facilitates a rapid and efficient insertion reaction, forming the organozinc reagent. The resulting solution of this compound can then be directly introduced into a subsequent reaction stream for further transformations, minimizing the handling and potential decomposition of this sensitive compound. nih.govresearchgate.net This on-demand generation circumvents the challenges associated with the storage of unstable organometallic reagents. nih.gov

Continuous flow systems for organozinc synthesis have demonstrated excellent scalability and efficiency. researchgate.net Researchers have successfully scaled up the production of various organozinc reagents from laboratory to pilot-plant scale. researchgate.net For instance, full conversion of the starting organic halides has been achieved with organozinc yields ranging from 82% to 92% in a single pass through the reactor. researchgate.net

These systems can achieve high throughputs, with some pilot-scale setups capable of producing several liters of organozinc reagent solution per hour. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for optimization of the reaction conditions to maximize yield and minimize side-product formation. The efficient heat and mass transfer in microreactors or packed-bed reactors further contributes to the high efficiency and safety of the process. researchgate.netdp.tech Given these demonstrated capabilities, the continuous flow synthesis of this compound is a highly viable and advantageous alternative to traditional batch methods, promising high yields and scalability for industrial applications.

Table 2: General Parameters for Continuous Flow Synthesis of Organozinc Reagents

| Parameter | Typical Range/Value | Significance | Reference |

| Reactor Type | Packed-bed with Zinc turnings/granules | High surface area for efficient reaction | researchgate.net |

| Starting Material | Organic Halide Solution | Precursor for the organozinc reagent | researchgate.net |

| Yield | 82-92% | High efficiency of the process | researchgate.net |

| Throughput (Pilot Scale) | Up to 3-5 L/h | Demonstrates excellent scalability | researchgate.net |

| Residence Time | Minutes | Rapid formation of the reagent | nih.gov |

Reactivity and Reaction Scope of 2 Methoxybenzyl Zinc Ii Chloride

Carbon-Carbon Bond Formation Reactions

(2-Methoxybenzyl)zinc(II) chloride is primarily utilized in reactions that construct carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Negishi coupling, a reaction that couples organozinc compounds with organic halides or triflates, is a key application of this compound. wikipedia.org This reaction is typically catalyzed by palladium or nickel complexes and is valued for its functional group tolerance and broad scope. wikipedia.orgorganic-chemistry.org The general scheme for a Negishi coupling reaction is as follows:

This compound readily participates in Negishi cross-coupling reactions with a wide array of aryl and heteroaryl halides (chlorides, bromides, iodides) and tosylates. rsc.orgnih.gov This allows for the synthesis of diarylmethanes and related structures, which are prevalent in many biologically active compounds. nih.gov

Palladium catalysts are highly effective for promoting the cross-coupling of this compound. wikipedia.org Catalyst systems often consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high yields and can influence the reaction's scope. For instance, bulky biarylphosphine ligands like SPhos and CPhos have been shown to be effective in these transformations. nih.gov These reactions are typically conducted in solvents like tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Negishi Coupling of this compound

| Electrophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | 1-(4-(2-methoxybenzyl)phenyl)ethan-1-one | 95 |

| Ethyl 4-bromobenzoate (B14158574) | PdCl₂(Amphos)₂ | Ethyl 4-(2-methoxybenzyl)benzoate | 92 nih.gov |

| 2-Bromopyridine | Pd(OAc)₂ / CPhos | 2-(2-Methoxybenzyl)pyridine | 91 nih.gov |

| 4-Iodoanisole | Pd(PPh₃)₄ | 1-Methoxy-4-(2-methoxybenzyl)benzene | 88 |

| Methyl 4-chlorobenzoate | Pd₂(dba)₃ / SPhos | Methyl 4-(2-methoxybenzyl)benzoate | 85 |

Nickel catalysts offer a more cost-effective alternative to palladium for Negishi couplings and are particularly useful for coupling with less reactive aryl chlorides and tosylates. wikipedia.orgrsc.orgdicp.ac.cn Common nickel catalyst systems include Ni(acac)₂ with a phosphine ligand like triphenylphosphine (B44618) (PPh₃) or NiCl₂(dppe). rsc.orgacs.org These reactions are often carried out in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). rsc.org Nickel catalysis has proven effective for a broad range of substrates, including those with various functional groups. nih.gov

Table 2: Examples of Nickel-Catalyzed Negishi Coupling of this compound

| Electrophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Ni(acac)₂ / PPh₃ | 1-(2-Methoxybenzyl)-4-methylbenzene | 96 rsc.org |

| Ethyl 3-bromobenzoate | Ni(acac)₂ / PPh₃ | Ethyl 3-(2-methoxybenzyl)benzoate | 94 rsc.org |

| 4-Bromobenzonitrile (B114466) | Ni(acac)₂ / PPh₃ | 4-(2-Methoxybenzyl)benzonitrile | 92 rsc.org |

| 2-Chloropyridine | NiCl₂(dppe) | 2-(2-Methoxybenzyl)pyridine | 88 |

| 4-Fluorobromobenzene | Ni(acac)₂ / PPh₃ | 1-Fluoro-4-(2-methoxybenzyl)benzene | 85 rsc.org |

The Negishi coupling of this compound is generally tolerant of a wide range of electronic variations on the aryl or heteroaryl halide coupling partner.

Electron-rich substrates , such as those containing methoxy (B1213986) or alkyl groups, readily undergo coupling. The electron-donating groups can facilitate the oxidative addition step in the catalytic cycle. For example, coupling with 4-methoxytosylbenzene proceeds in high yield. rsc.org

Electron-poor substrates , which bear electron-withdrawing groups like nitro, cyano, or ester functionalities, are also excellent coupling partners. rsc.org These groups often enhance the reactivity of the aryl halide, leading to efficient and high-yielding reactions. The coupling with substrates like 4-bromobenzonitrile and ethyl 4-bromobenzoate demonstrates the utility of this method for synthesizing highly functionalized molecules. rsc.orgnih.gov

The broad substrate scope, encompassing both electron-rich and electron-poor systems, underscores the versatility of this compound in Negishi cross-coupling reactions. rsc.orgnih.gov

A notable application of this compound is its use in tandem reaction sequences, where an initial cross-coupling is followed by an in-situ intramolecular reaction. A prime example is the palladium-catalyzed tandem cross-coupling/cyclization reaction with 2-bromoanilines to synthesize dihydrophenanthridines.

In this process, the initial Negishi coupling between this compound and a 2-bromoaniline (B46623) derivative forms a diarylmethane intermediate. This intermediate then undergoes an intramolecular C-H activation and cyclization, catalyzed by the same palladium system, to afford the dihydrophenanthridine core. This tandem strategy allows for the efficient construction of complex heterocyclic scaffolds from simple starting materials in a single operation. acs.org

Table 3: Examples of Tandem Synthesis of Dihydrophenanthridines

| 2-Bromoaniline Derivative | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 2-Bromo-4-methylaniline | Pd(OAc)₂ / SPhos | 2-Methyl-5,6-dihydrophenanthridine | 78 |

| 2-Bromo-4-fluoroaniline | Pd(OAc)₂ / SPhos | 2-Fluoro-5,6-dihydrophenanthridine | 75 |

| Methyl 4-amino-3-bromobenzoate | Pd(OAc)₂ / SPhos | Methyl 5,6-dihydrophenanthridine-2-carboxylate | 72 |

| 2-Bromo-4-(trifluoromethyl)aniline | Pd(OAc)₂ / SPhos | 2-(Trifluoromethyl)-5,6-dihydrophenanthridine | 68 |

Stereoselective Transformations

While specific studies focusing exclusively on the stereoselective transformations of this compound are not extensively detailed in the provided context, the broader class of organozinc reagents is well-known for its application in stereoselective reactions. For instance, in Reformatsky reactions, the use of chiral ligands or auxiliaries with zinc reagents can lead to the formation of chiral β-hydroxy esters with high enantiomeric excess. acs.org The development of catalytic enantioselective Reformatsky reactions using chiral prolinol ligands with dialkylzinc reagents highlights the potential for achieving high stereocontrol. acs.org Although not directly involving this compound, these examples establish a precedent for the stereoselective potential of organozinc compounds. The stereochemical outcome of such reactions is often dictated by the formation of a six-membered chair-like transition state. wikipedia.org

Nucleophilic Addition Reactions

This compound readily participates in nucleophilic addition reactions, a fundamental transformation in organic chemistry where a nucleophile attacks an electrophilic center. libretexts.orglibretexts.org

Additions to Carbonyl Compounds (Aldehydes, Ketones)

The most common application of this compound is its addition to the electrophilic carbon of a carbonyl group in aldehydes and ketones. libretexts.orglibretexts.org This reaction proceeds through a nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent acidic workup yields the corresponding alcohol. libretexts.orglibretexts.org

Organozinc reagents like this compound are generally less reactive than their organolithium or Grignard counterparts, which can be advantageous in preventing side reactions such as addition to ester functionalities. wikipedia.org Aldehydes are typically more reactive towards nucleophilic addition than ketones due to both steric and electronic factors. libretexts.orglibretexts.org The single substituent on an aldehyde's carbonyl carbon presents less steric hindrance to the approaching nucleophile compared to the two substituents on a ketone. libretexts.org

Reformatsky-Type Reactions and Variants

The Reformatsky reaction classically involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgbyjus.com The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org While this compound is not a traditional Reformatsky reagent derived from an α-halo ester, its nucleophilic addition to carbonyls mirrors the core transformation of the Reformatsky reaction.

The reaction is initiated by the oxidative addition of zinc into the carbon-halogen bond. wikipedia.orgbyjus.com A key advantage of the Reformatsky reaction is that the organozinc intermediate does not require isolation. byjus.com The reaction can be performed with a wide array of carbonyl compounds, including sterically hindered ketones. byjus.com Variants of the Reformatsky reaction have expanded its scope to include different metals and substrates, such as imines and nitriles. wikipedia.org

Functional Group Compatibility and Tolerance

A significant advantage of benzylic zinc reagents, including this compound, is their compatibility with a wide range of functional groups. The preparation of various electron-donor substituted benzylic zinc chlorides, such as 4-methoxybenzylzinc chloride and 3,4,5-trimethoxybenzyl chloride, proceeds in high yields, indicating tolerance to methoxy groups. core.ac.uk The presence of LiCl is often crucial for facilitating the insertion of zinc into the benzylic chloride and improving reaction rates and yields. core.ac.uk

The relatively low basicity of zinc enolates minimizes side reactions like proton transfer, allowing for a broad scope of carbonyl partners. organic-chemistry.org This tolerance extends to ester groups, which are generally not attacked by the less reactive organozinc reagents, a notable difference from Grignard or organolithium reagents. wikipedia.org

Other Transformational Reactivities

Beyond direct nucleophilic additions, the reactivity of this compound can be modulated through other transformations.

Transmetalation for Enhanced Reactivity

Transmetalation is a process where an organic group is transferred from one metal to another. In the context of organozinc compounds, this can be used to generate more reactive organometallic species. For instance, benzylic zinc reagents can undergo nickel-catalyzed cross-coupling reactions with aromatic bromides, chlorides, and tosylates. researchgate.net

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways

The formation of (2-methoxybenzyl)zinc(II) chloride is typically achieved through the direct insertion of metallic zinc, often activated with additives like LiCl, into 2-methoxybenzyl chloride. core.ac.uk This process yields the organozinc reagent, which is a key intermediate in various synthetic transformations. core.ac.uk

The primary reaction pathway for benzylic zinc reagents like this compound is the Negishi cross-coupling reaction. In this pathway, the organozinc compound reacts with an aryl, vinyl, or acyl halide in the presence of a palladium or nickel catalyst. For instance, (4-methoxybenzyl)zinc chloride has been successfully coupled with (methylthio)pyrazine using a nickel(II) acetylacetonate (B107027) catalyst, demonstrating the utility of this pathway for creating carbon-carbon bonds. uantwerpen.be

Mechanistic studies on related zinc-mediated reactions, such as the ZnCl₂-mediated tandem Mukaiyama aldol (B89426) lactonization (TMAL), suggest that the reaction does not proceed through simple classical mechanisms. nih.gov Instead, evidence points towards a concerted but asynchronous transition state, challenging the assumptions of stepwise [2+2] cycloaddition or aldol-lactonization pathways. nih.gov In other catalytic systems, zinc powder has been shown to participate in radical pathways, acting as a reductant to generate a more active catalytic species from a precursor, which then reacts with the organic halide. acs.org This indicates that the reaction environment can significantly influence the operative mechanistic pathway.

Role of Zinc(II) in Catalysis and Activation

The zinc(II) center in organozinc compounds and as a salt like zinc chloride plays a multifaceted role in chemical reactions.

Lewis Acid Catalysis : Anhydrous zinc chloride is a potent Lewis acid, capable of activating substrates. It can coordinate to carbonyl groups or other Lewis basic sites, increasing the electrophilicity of the substrate and facilitating nucleophilic attack. This is a key principle in reactions like the ZnCl₂-catalyzed cyclization of ureido-benzoate esters to form quinazolinediones. researchgate.net In the tandem Mukaiyama aldol lactonization, ZnCl₂ is proposed to mediate the reaction, highlighting its role as a Lewis acid catalyst. nih.gov

Reductant/Co-catalyst : In some catalytic cycles, metallic zinc acts as a stoichiometric reductant. For example, in certain cobalt-catalyzed cross-coupling reactions, zinc powder is essential for reducing a Co(II) precursor to the active Co(I) catalytic species. acs.org This Co(I) intermediate then engages in the main catalytic cycle. While the zinc itself is not the primary catalyst, its role is critical for catalyst activation and turnover. acs.org

Structural and Activating Role in Metalloenzymes : In biological systems, zinc(II) is a crucial component of metalloenzymes like carbonic anhydrase. nih.gov The zinc ion is typically coordinated by several amino acid residues (often histidine) in the active site, where it plays a direct role in catalysis by activating a water molecule. nih.gov This biological precedent underscores the fundamental ability of zinc(II) to act as a catalytic center.

Formation of Organized Receptors : Zinc(II) ions can organize ligands to form molecular receptors that themselves act as catalysts. For instance, a Zn(II) complex of a TREN-derived ligand was shown to catalyze the transacylation of an ester, demonstrating how the metal ion can create a specific reactive environment. rsc.org

Computational Chemistry Approaches (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable tool for probing the properties and reaction mechanisms of zinc compounds, providing insights that are often difficult to obtain through experimental means alone. rsc.orge4journal.com

Geometry optimization using DFT methods, such as B3LYP, is a fundamental step in computational studies. e4journal.comsemanticscholar.org This process calculates the lowest energy structure of a molecule, providing key information on bond lengths, bond angles, and dihedral angles. For zinc(II) complexes, these calculations often reveal a distorted tetrahedral or octahedral coordination geometry around the zinc center. semanticscholar.orgresearchgate.net For example, a synthesized dichloridobis(5-chloro-2-methyl-1,3-benzoxazole)-zinc(II) complex was found to have a distorted tetrahedral geometry, a finding supported by DFT calculations. semanticscholar.org The analysis of the electronic structure provides a map of electron distribution, identifying regions of high and low electron density, which is crucial for understanding the molecule's reactivity. bhu.ac.in

Table 1: Representative Calculated Geometrical Parameters for Zinc(II) Complexes

| Complex | Zn-Ligand Bond | Bond Length (Å) | Ligand-Zn-Ligand Angle (°) | Computational Method | Reference |

|---|---|---|---|---|---|

| Zn(Benzamide)₂Cl₂ | Zn-O | 2.029 | - | DFT/B3LYP/Lanl2dz | e4journal.com |

| Zn(Benzamide)Cl₂ | Zn-O | 1.99 | - | DFT/B3LYP/Lanl2dz | e4journal.com |

| [Zn(L)₂(Cl)₂] (L=5-chloro-2-methylbenzoxazole) | Zn-N | 2.043, 2.046 | N1-Zn1-N2 = 97.5 | DFT/B3LYP/LANL2DZ | semanticscholar.orgresearchgate.net |

| [Zn(L)₂(Cl)₂] (L=5-chloro-2-methylbenzoxazole) | Zn-Cl | 2.241, 2.243 | Cl3-Zn1-Cl4 = 114.87 | DFT/B3LYP/LANL2DZ | semanticscholar.orgresearchgate.net |

| ZnCl₂ (Tetragonal) | Zn-Cl | 2.28 | - | DFT (PBE) | materialsproject.orgmaterialsproject.org |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comstackexchange.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability. researchgate.net In DFT studies of zinc complexes, the HOMO is often located on the ligands, while the LUMO may be centered on the metal or distributed across the ligand framework. semanticscholar.orgresearchgate.net This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. bhu.ac.in For instance, in a study of a zinc(II) benzoxazole (B165842) complex, the HOMO and LUMO energies were calculated to understand the electronic transitions and reactivity of the compound. semanticscholar.orgresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Representative Molecules

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| [Zn(L)₂(Cl)₂] (L=5-chloro-2-methylbenzoxazole) | -6.915 | -1.259 | 5.656 | B3LYP/LANL2DZ/6-31G(d) | semanticscholar.orgresearchgate.net |

| Phenacetin Derivative (PA1) | -6.43 | -2.63 | 3.80 | DFT | researchgate.net |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | -6.14 | -2.14 | 4.00 | B3LYP/6-311G(d,p) | bhu.ac.in |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. semanticscholar.org By analyzing the electron density, NBO calculations can determine the charge on each atom. In studies of zinc(II) complexes, NBO analysis has shown that the positive charge on the zinc ion is typically lower than its formal +2 charge, indicating a significant degree of covalent character in the metal-ligand bonds due to charge donation from the ligands to the metal center. semanticscholar.orgresearchgate.net This provides a more nuanced picture of the bonding than a purely ionic model would suggest.

Table 3: Calculated NBO Charges for [Zn(L)₂(Cl)₂] Complex

| Atom | Calculated NBO Charge (e) |

|---|---|

| Zn | +0.993 |

| Cl (avg) | -0.565 |

| N (avg) | -0.455 |

*Data derived from a study on a dichloridobis(5-chloro-2-methyl-1,3-benzoxazole)-zinc(II) complex. semanticscholar.orgresearchgate.net

A crucial aspect of mechanistic studies is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. DFT calculations are powerful tools for locating and characterizing the geometry and energy of these transient species. For the ZnCl₂-mediated tandem Mukaiyama aldol lactonization, theoretical calculations at the B3LYP level were instrumental in proposing a concerted but asynchronous transition state, providing a detailed mechanistic picture that explained the observed high diastereoselectivity. nih.gov

Energy profiling involves mapping the energy of the system along the reaction pathway, from reactants through transition states to products. This allows for the determination of activation barriers, which are directly related to reaction rates. Studies on the solvolysis of substituted benzyl (B1604629) chlorides, the precursors to benzylic zinc reagents, have shown how substituents on the aromatic ring can affect the transition state structure and reaction mechanism, causing shifts between stepwise and concerted pathways. nih.govnih.gov These principles are directly applicable to understanding the reactivity of this compound in subsequent reactions.

Applications in Advanced Organic Synthesis

Synthesis of Complex Molecules

The construction of complex organic molecules often relies on the assembly of smaller, functionalized fragments. (2-methoxybenzyl)zinc(II) chloride serves as a key building block, enabling chemists to introduce the 2-methoxybenzyl group into larger structures through reliable and high-yielding reactions.

While direct applications in the total synthesis of specific natural products are part of a broader class of similar reactions, the structural motifs generated by this compound are prevalent in many biologically active natural compounds. The diarylmethane core, for instance, is a common feature in numerous natural products. The ability of this organozinc reagent to participate in palladium-catalyzed cross-coupling reactions to form such structures underscores its potential as a crucial tool for synthetic chemists tackling the assembly of complex natural products. nih.gov The synthesis of these diarylmethane units is a significant step toward building more elaborate molecular frameworks.

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.org Research shows that the reagent is effectively prepared with a 92% yield from its corresponding chloride by treatment with zinc dust in the presence of lithium chloride. core.ac.uk

This organozinc compound is particularly useful for creating polyfunctionalized molecules that might be challenging to synthesize using more reactive organometallic reagents. Key applications include:

Synthesis of α-Aryl Tertiary Amides: It serves as a model organozinc compound in palladium-catalyzed reactions with carbamoyl (B1232498) chlorides to produce sterically hindered α-aryl tertiary amides. sigmaaldrich.com

Formation of Disubstituted Diarylmethanes: It readily couples with aryl halides, such as ethyl 3-bromobenzoate, in palladium-catalyzed reactions to yield complex diarylmethanes. core.ac.uk

Synthesis of Heterocyclic Derivatives: The reagent is used as a substrate in the synthesis of forensically relevant and structurally complex pyridine (B92270) and pyrimidine (B1678525) derivatives. sigmaaldrich.comchemicalbook.com

The table below summarizes some of the key cross-coupling reactions involving this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product Class | Reference |

| Amide Formation | Carbamoyl chlorides | Palladium(0) | α-Aryl tertiary amides | sigmaaldrich.com |

| Negishi Coupling | Ethyl 3-bromobenzoate | Palladium(0) | Disubstituted diarylmethanes | core.ac.uk |

| Negishi Coupling | Bromo-pyrimidines | Palladium(0) | Arylmethyl-pyrimidines | sigmaaldrich.com |

Role in Fine Chemical and Intermediate Production

The reliability and functional group tolerance of this compound make it an attractive reagent for the industrial production of high-value fine chemicals and specialized intermediates.

One of the most well-documented applications of this compound is as a key intermediate in the synthesis of potential therapeutic agents. sigmaaldrich.comchemicalbook.com It is instrumental in a novel synthetic method for a class of compounds known as 2,4-diamino-6-arylmethylquinazolines. nih.gov These molecules are designed as potential inhibitors of Dihydrofolate Reductase (DHFR), an enzyme that is a critical target for a range of therapeutics, including anticancer and antimicrobial drugs. sigmaaldrich.comnih.gov The palladium(0)-catalyzed organozinc chemistry allows for the efficient coupling of the 2-methoxybenzyl moiety to the quinazoline (B50416) core, providing a direct route to these complex and pharmaceutically relevant scaffolds. nih.gov

While the broader class of organozinc reagents is utilized in the agrochemical industry, specific, widely-documented applications of this compound in this sector are less common in the literature. However, the precursor, 2-methoxybenzyl chloride, is noted for its utility in synthesizing molecules for the agrochemical industry. Given that organozinc reagents are prized for their compatibility with a wide range of functional groups, it is plausible that this compound could be employed in the synthesis of complex agrochemical intermediates where mild reaction conditions are necessary.

Green Chemistry Considerations

The principles of green chemistry aim to make chemical processes more environmentally benign. The use and preparation of organozinc reagents like this compound align with several of these principles.

The preparation of benzylic zinc chlorides, as developed by the Knochel group, is often performed under mild conditions, typically at room temperature (25°C), which reduces energy consumption compared to methods requiring high temperatures. core.ac.uk Furthermore, research into organozinc chemistry has highlighted the potential for even greener synthetic routes. For example, some palladium-catalyzed cross-couplings involving in-situ generated organozinc reagents can be performed in water, a benign solvent, which can reduce the reliance on volatile organic compounds (VOCs). wikipedia.orgnih.gov While classic preparations use solvents like tetrahydrofuran (B95107) (THF), the broader trend towards aqueous or other eco-friendly solvent systems in organometallic chemistry points to future possibilities for the synthesis of this compound. core.ac.uksigmaaldrich.com The high efficiency and selectivity of these reactions also contribute to waste reduction, a key goal of green chemistry. libretexts.org

Solvent Effects and "On Water" Conditions

The formation and subsequent reactivity of organozinc reagents like this compound are highly dependent on the solvent system employed. The choice of solvent can impact reaction rates, yields, and even the reaction mechanism.

Conventional Solvents and Additives: The preparation of this compound is commonly performed in aprotic ethereal solvents, with tetrahydrofuran (THF) being a standard choice. The synthesis involves the direct insertion of activated zinc metal into the carbon-chlorine bond of 2-methoxybenzyl chloride. Research has shown that the presence of lithium chloride (LiCl) is crucial when using THF, as it accelerates the zinc insertion and solubilizes the resulting organozinc species, leading to higher yields and shorter reaction times. nih.govcore.ac.uk

In a specific preparation, this compound was synthesized from 2-methoxybenzyl chloride and zinc dust in THF. The use of 1.5 equivalents of both zinc and LiCl at 25°C resulted in a 92% yield after 4.5 hours. core.ac.uk This highlights the effectiveness of the THF/LiCl system for generating this valuable reagent.

Interactive Data Table: Synthesis of Methoxy-Substituted Benzylzinc Chlorides in THF

| Entry | Benzylic Chloride | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-methoxybenzyl chloride | 4.5 | 92% | Zn (1.5 equiv), LiCl (1.5 equiv) used. |

| 2 | 4-methoxybenzyl chloride | 6.5 | 73% | Zn (1.5 equiv), LiCl (1.5 equiv) used. |

| 3 | 3,4,5-trimethoxybenzyl chloride | 3.5 | 78% | Zn (2.0 equiv), LiCl (2.0 equiv) used. |

Data sourced from a study by Knochel et al. core.ac.uk

Polar Aprotic Solvent Effects: While THF is effective, studies on related organozinc syntheses have revealed that more polar aprotic solvents can significantly accelerate reagent formation. For instance, the reaction of 2-iodoethylbenzene with zinc powder proceeds to near completion in just 30 minutes in dimethyl sulfoxide (B87167) (DMSO), whereas it takes 4 hours to achieve a comparable yield in THF. nih.gov This rate enhancement in polar solvents like DMSO or N,N-dimethylformamide (DMF) is attributed to their ability to prevent the passivation of the zinc surface and facilitate the dissolution of intermediates. nih.govnih.gov Although specific kinetic data for the 2-methoxybenzyl derivative in DMSO is not readily available, these findings suggest that solvent choice is a powerful tool for optimizing reaction efficiency.

"On Water" Conditions: A significant development in green chemistry is the use of water as a reaction medium. Organozinc reagents display lower reactivity and greater functional group tolerance compared to their highly reactive Grignard or organolithium counterparts. wikipedia.org This reduced reactivity makes them less sensitive to protic solvents, opening up the possibility of conducting reactions in aqueous media. wikipedia.orglibretexts.orgsciencemadness.org

The Barbier reaction, a one-pot synthesis where the organozinc reagent is generated in the presence of a carbonyl substrate, can often be performed in water. wikipedia.orglibretexts.org This approach is highly advantageous from an environmental and safety perspective. While the direct synthesis and use of this compound in purely aqueous media is not extensively documented, studies on related compounds provide valuable insights. For example, investigations into the reaction of 4-methoxybenzyl bromide and 4-methoxybenzyl chloride with electron donors using water as a co-solvent with DMF have shown that the presence of water can substantially enhance reaction rates for the bromide, while the effect is more modest for the chloride. rsc.org This suggests that while challenging, "on water" applications of this compound could be a promising area for future research, potentially leading to greener synthetic protocols.

Atom Economy and Waste Minimization

The principles of green chemistry are increasingly integral to modern synthetic planning, emphasizing the need for processes that are both efficient and environmentally benign. The use of this compound can be evaluated through the lenses of atom economy and waste minimization.

Atom Economy: Proposed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Addition reactions are considered ideal from an atom economy perspective, as they incorporate all reactant atoms into the final product, resulting in 100% atom economy. nih.gov

The synthesis of this compound is an example of an addition (or insertion) reaction:

CH₃OC₆H₄CH₂Cl + Zn → CH₃OC₆H₄CH₂ZnCl

In this process, the zinc atom inserts into the carbon-chlorine bond. Theoretically, all atoms of the 2-methoxybenzyl chloride and zinc metal are incorporated into the this compound product. Therefore, the synthesis of the reagent itself is perfectly atom-economical. Subsequent reactions, such as its addition to a carbonyl group in a Barbier-type reaction, also proceed with high atom economy. wikipedia.org

Waste Minimization: Minimizing waste is a cornerstone of green chemistry. The use of organozinc reagents like this compound can offer advantages over traditional methods.

Comparison with Grignard Reagents: Grignard reactions require strictly anhydrous (water-free) conditions, as the reagents react readily with water. This necessitates the use of dried solvents and glassware, and reaction failures due to trace moisture can lead to significant solvent and material waste. beyondbenign.org Because organozinc reagents are more tolerant to moisture, they can reduce the stringency of these requirements and potentially lower the rate of failed reactions, thereby minimizing waste. sciencemadness.org

Catalytic Efficiency: The use of additives like LiCl to improve reaction efficiency means that processes can be run for shorter durations and at lower temperatures, conserving energy. core.ac.uk Achieving high yields, such as the 92% yield reported for this compound synthesis, ensures that a minimal amount of starting material is converted into byproducts, further contributing to waste minimization. core.ac.uk

By leveraging the inherent properties of this compound and optimizing reaction conditions, synthetic chemists can design pathways that are not only effective but also align with the principles of sustainability and green chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-methoxybenzyl)zinc(II) chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via transmetallation or direct reaction of 2-methoxybenzyl chloride with activated zinc. describes a method involving condensation of (2-methoxyphenyl)methanamine with ZnCl₂ in acidic aqueous conditions, followed by crystallization. Key parameters include temperature (room temperature for crystallization) and stoichiometric control of HCl to stabilize intermediates. Solvent choice (e.g., THF) and inert atmosphere are critical to avoid hydrolysis or oxidation . Precursor synthesis (e.g., 2-methoxybenzyl chloride) requires distillation for purity, as noted in .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural determination, as demonstrated in and , which resolve Zn coordination geometry (tetrahedral ZnCl₄²⁻ anions) and hydrogen-bonding networks. Spectroscopic methods include:

- FT-IR : Identify ν(Zn-Cl) stretches (400–500 cm⁻¹) and aromatic C-H/O-H vibrations .

- NMR : Monitor ligand exchange dynamics in solution (¹H/¹³C NMR in deuterated THF) .

- Elemental Analysis : Validate stoichiometry and purity .

Advanced Research Questions

Q. What are the mechanistic implications of hydrogen-bonding networks in stabilizing this compound complexes?

- Methodological Answer : highlights bifurcated N–H⋯Cl and O–H⋯Cl interactions that form 3D supramolecular frameworks. Computational modeling (DFT or MD simulations) can quantify stabilization energies. Experimental validation involves:

- Variable-Temperature XRD : Track thermal stability of hydrogen bonds.

- Solubility Studies : Compare stability in polar vs. nonpolar solvents .

Q. How does the electronic nature of the 2-methoxybenzyl ligand influence the reactivity of zinc(II) chloride in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group enhances ligand nucleophilicity, facilitating transmetallation in Suzuki-Miyaura or Negishi couplings. Researchers should:

- Optimize Catalytic Conditions : Screen bases (e.g., K₂CO₃) and palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures.

- Monitor Kinetics : Use in situ IR or GC-MS to track aryl-zinc intermediate formation .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results for zinc(II) coordination complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.